molecular formula C11H13ClO2S B13489540 1-(3-Chlorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one

1-(3-Chlorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one

Cat. No.: B13489540
M. Wt: 244.74 g/mol
InChI Key: GCUKXOJQKIWULI-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one is an organic compound characterized by the presence of a chlorophenyl group, a hydroxyethylthio group, and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one typically involves the reaction of 3-chlorobenzaldehyde with 2-mercaptoethanol in the presence of a base, followed by oxidation to form the desired product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Oxidizing Agent: Hydrogen peroxide or sodium hypochlorite

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the chlorophenyl group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

Major Products:

    Sulfoxides and Sulfones: Formed from oxidation reactions

    Alcohols: Formed from reduction reactions

    Substituted Derivatives: Formed from nucleophilic substitution reactions

Scientific Research Applications

1-(3-Chlorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to active sites and inhibiting enzyme activity.

    Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.

    Oxidative Stress: Inducing oxidative stress in cells, leading to cell death or other biological effects.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one can be compared with similar compounds such as:

    1-(3-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethanone: Lacks the propanone backbone, leading to different chemical properties and reactivity.

    1-(3-Chlorophenyl)-2-((2-hydroxyethyl)thio)butan-1-one: Contains an additional carbon in the backbone, affecting its steric and electronic properties.

Uniqueness: The presence of both the chlorophenyl and hydroxyethylthio groups in this compound imparts unique chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13ClO2S

Molecular Weight

244.74 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-(2-hydroxyethylsulfanyl)propan-1-one

InChI

InChI=1S/C11H13ClO2S/c1-8(15-6-5-13)11(14)9-3-2-4-10(12)7-9/h2-4,7-8,13H,5-6H2,1H3

InChI Key

GCUKXOJQKIWULI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)SCCO

Origin of Product

United States

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